molecular formula C18H16N2O2 B5338570 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

Cat. No.: B5338570
M. Wt: 292.3 g/mol
InChI Key: DCWBECUIKSYRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . The structure of this compound includes a pyridazinone core with benzyl and methoxyphenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

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Properties

IUPAC Name

2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-16-9-7-15(8-10-16)17-11-12-18(21)20(19-17)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBECUIKSYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325616
Record name 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915878-67-0
Record name 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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